molecular formula C18H28N4O2 B6008578 N~3~-CYCLOPENTYL-1-{1-[(CYCLOPENTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-CYCLOPENTYL-1-{1-[(CYCLOPENTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B6008578
M. Wt: 332.4 g/mol
InChI Key: TYOQOEFQPPYKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-CYCLOPENTYL-1-{1-[(CYCLOPENTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE: is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its cyclopentyl groups and a carboxamide functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-CYCLOPENTYL-1-{1-[(CYCLOPENTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate. This intermediate can then undergo further reactions, such as acylation and cyclization, to form the desired pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific details of industrial production methods are often proprietary and tailored to the capabilities of the manufacturing facility.

Chemical Reactions Analysis

Types of Reactions

N~3~-CYCLOPENTYL-1-{1-[(CYCLOPENTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N~3~-CYCLOPENTYL-1-{1-[(CYCLOPENTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-CYCLOPENTYL-1-{1-[(CYCLOPENTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-1-{1-[(Cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide
  • 5-Amino-4-hydroxyiminopyrazoles
  • N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles

Uniqueness

N~3~-CYCLOPENTYL-1-{1-[(CYCLOPENTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, such as the presence of cyclopentyl groups and a carboxamide functional group

Properties

IUPAC Name

N-cyclopentyl-1-[1-(cyclopentylamino)-1-oxobutan-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-2-16(18(24)20-14-9-5-6-10-14)22-12-11-15(21-22)17(23)19-13-7-3-4-8-13/h11-14,16H,2-10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOQOEFQPPYKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCC1)N2C=CC(=N2)C(=O)NC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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